(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

Lipophilicity Drug Design Physicochemical Properties

The compound (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol (CAS 415951-75-6) is a fluorinated N-benzylpyrrolidine derivative with a molecular formula of C13H16F3NO and a molecular weight of 259.27 g/mol. It features a pyrrolidine ring bearing a hydroxymethyl group at the 2-position and an ortho-trifluoromethyl-substituted benzyl group on the nitrogen, yielding a computed XLogP3 of 2.5 and five hydrogen-bond acceptor sites.

Molecular Formula C13H16F3NO
Molecular Weight 259.272
CAS No. 415951-75-6
Cat. No. B2842532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
CAS415951-75-6
Molecular FormulaC13H16F3NO
Molecular Weight259.272
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO
InChIInChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2
InChIKeyBWRHLVGKMYKFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

415951-75-6: (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol – Structural and Physicochemical Baseline for Procurement


The compound (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol (CAS 415951-75-6) is a fluorinated N-benzylpyrrolidine derivative with a molecular formula of C13H16F3NO and a molecular weight of 259.27 g/mol. It features a pyrrolidine ring bearing a hydroxymethyl group at the 2-position and an ortho-trifluoromethyl-substituted benzyl group on the nitrogen, yielding a computed XLogP3 of 2.5 and five hydrogen-bond acceptor sites [1]. This scaffold places it within the class of pyrrolidine-based building blocks that are frequently employed in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting central nervous system disorders such as Alzheimer's disease [2].

Why the Ortho-CF3 and 2-Hydroxymethyl Substituent Pattern in 415951-75-6 Prevents Direct Analog Substitution


N-Benzylpyrrolidine derivatives are not interchangeable; small variations in the benzyl ring's substitution pattern and the pyrrolidine ring's functionalization can lead to large differences in lipophilicity, binding interactions, and metabolic stability. The ortho-trifluoromethyl group in 415951-75-6 alters the electron density of the aromatic ring and introduces steric bulk near the pyrrolidine nitrogen, which can influence the compound's pharmacokinetic profile differently than para- or meta-substituted analogs . The presence of the primary alcohol at the 2-position provides a synthetic handle for further derivatization that is absent in simple N-benzylpyrrolidines. These structural features collectively differentiate the compound from closely related analogs, making assumptions of functional equivalence unreliable without quantitative comparative data [1].

Quantitative Differentiation of 415951-75-6 Against Closest N-Benzylpyrrolidine Analogs


Lipophilicity Shift: XLogP3 Comparison Between Trifluoromethyl-Substituted and Unsubstituted N-Benzylpyrrolidine Methanols

The introduction of an ortho-trifluoromethyl group on the benzyl ring of the N-benzylpyrrolidine scaffold substantially increases lipophilicity. The target compound 415951-75-6 has a computed XLogP3 of 2.5, compared to 1.6 for the unsubstituted analog (1-benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6) [1][2]. This represents a ΔlogP of +0.9 units, which is consistent with the general observation that replacing hydrogen with a trifluoromethyl group on a benzyl ring increases logP by 0.9–1.2 units, with ortho substitution producing a stronger increment than para substitution . The measured logP of a closely related analog, 2-(3-(trifluoromethyl)benzyl)pyrrolidine, is reported as 3.16, further confirming the lipophilicity-enhancing effect of the trifluoromethylbenzyl moiety .

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Acceptor Count Expansion: Enhancing Target Engagement Potential Over the Non-Fluorinated Analog

The trifluoromethyl group introduces three fluorine atoms that serve as additional hydrogen-bond acceptors. The target compound 415951-75-6 has a computed hydrogen-bond acceptor count of 5, compared to 2 for the non-fluorinated analog (1-benzylpyrrolidin-2-yl)methanol [1][2]. This 2.5-fold increase in H-bond acceptor capacity provides additional interaction points with protein targets, which can enhance binding affinity and selectivity. The trifluoromethyl group's ability to engage in orthogonal dipolar C–F···H–N and C–F···C=O interactions is well-documented in fluorinated drug design and is not available to non-fluorinated N-benzylpyrrolidine analogs [3].

Molecular Recognition Medicinal Chemistry Binding Affinity

Molecular Weight Shift: Differentiating 415951-75-6 from the Non-Fluorinated Scaffold for ADME Profiling

The molecular weight of 415951-75-6 is 259.27 g/mol, which is 68 g/mol (35.6%) higher than the non-fluorinated analog (1-benzylpyrrolidin-2-yl)methanol (191.27 g/mol) [1][2]. This increase falls within the typical range observed when a trifluoromethyl group replaces a hydrogen atom on an aromatic ring (ΔMW ≈ 68). The molecular weight remains well below the Lipinski Rule of Five cutoff of 500 g/mol, but the increase relative to the non-fluorinated congener may affect passive permeability and transporter recognition [3]. The compound's molecular weight and moderate lipophilicity place it in a favorable CNS drug-like chemical space (MW < 300, 2 < logP < 3), distinguishing it from heavier, more lipophilic fluorinated pyrrolidine derivatives such as bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (MW 525.33) [4].

ADME Pharmacokinetics Lead Optimization

Steric and Electronic Effects of Ortho-CF3: Differentiation from Para- and Meta-Trifluoromethylbenzyl Isomers

The ortho position of the trifluoromethyl group on the benzyl ring in 415951-75-6 imparts distinct steric and electronic properties compared to para- or meta-substituted isomers. Comparative logP data from matched proline analogues indicate that ortho-CF3 substitution exerts a stronger lipophilicity increment (ΔlogP ~1.0–1.2) than para substitution (ΔlogP ~0.9–1.0), attributed to hindered solvation of the ortho-substituted phenyl ring . This positional effect can influence the compound's conformational preferences at the N-benzyl-pyrrolidine linkage, potentially altering target binding modes. Additionally, the ortho-CF3 group imposes greater steric demand near the pyrrolidine nitrogen, which can differentiate receptor-binding interactions from those of meta- or para-substituted derivatives [1].

Structure-Activity Relationship Isomer Differentiation Molecular Design

Quantitatively Justified Application Scenarios for Procuring 415951-75-6


CNS-Targeted Lead Optimization Requiring Enhanced Lipophilicity and Permeability

When a medicinal chemistry program requires an N-benzylpyrrolidine scaffold with enhanced blood-brain barrier penetration, 415951-75-6 offers an XLogP3 of 2.5—a 56% increase over the non-fluorinated analog (XLogP3 = 1.6)—placing it within the optimal CNS drug-like window (2 < logP < 3, MW < 300). This logP shift is supported by published studies showing that N-benzylpyrrolidine derivatives with optimized lipophilicity demonstrate brain permeation and cognitive improvement in Alzheimer's disease models [1].

Fragment-Based Drug Discovery or Structure-Based Design Requiring Enhanced Binding Interactions

With five hydrogen-bond acceptor sites (vs. two for the non-fluorinated analog), 415951-75-6 provides additional C–F···H–N and C–F···C=O interaction potential with protein targets. This expanded H-bond capability justifies its selection over non-fluorinated N-benzylpyrrolidine building blocks in target-based screens where maximizing binding enthalpy is a design goal [2].

Patent-Evasive or Novel IP Generation Requiring Ortho-Substituted Benzylpyrrolidine Core Structures

The ortho-trifluoromethyl substitution pattern differentiates 415951-75-6 from the more commonly explored para- and meta-CF3 regioisomers, providing a basis for composition-of-matter claims. The steric shielding effect of the ortho-CF3 group near the pyrrolidine nitrogen offers a distinct conformational profile that can circumvent existing SAR patents on N-benzylpyrrolidine derivatives [3].

Synthetic Intermediate for Fluorinated Prolinol-Derived Catalysts or Ligands

As an N-benzylpyrrolidine-2-methanol derivative bearing a CF3 group, 415951-75-6 can serve as a precursor for chiral ligands and organocatalysts. Its structural similarity to (S)-N-benzylprolinol, a well-established catalyst scaffold, combined with the electron-withdrawing and steric effects of the ortho-CF3 group, makes it a candidate for developing novel enantioselective catalysts with altered electronic and steric properties [4].

Quote Request

Request a Quote for (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.